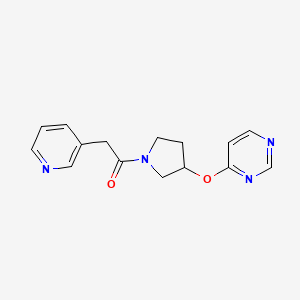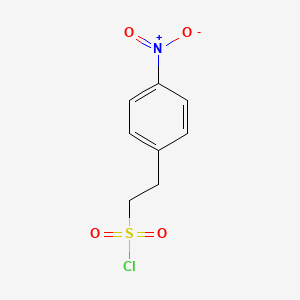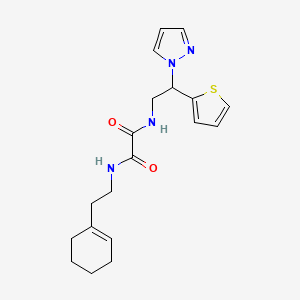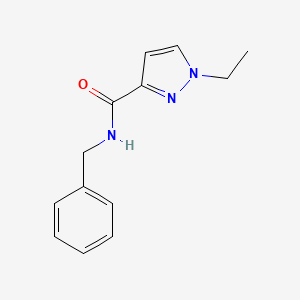
2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyridine and pyrimidine derivatives often involves cyclization reactions and the use of various reagents to introduce specific functional groups. For instance, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone involved the cyclization of hydrazide acid group into a 1,3,4-oxadiazole nucleus, which resulted in increased antimicrobial activity . Similarly, the synthesis of various substituted 1-(5-(2-p-tolyloxyquinolin-3-yl)-2-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones was achieved through cyclization of isonitonohydrazide in acetic anhydride . These methods could potentially be adapted for the synthesis of "2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, MS, and X-ray diffraction . For example, the single crystal structure of a pyridine derivative was determined and found to crystallize in the monoclinic system . The molecular structure of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol was also determined by single crystal X-ray diffraction . These techniques would be essential in confirming the molecular structure of "2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone".
Chemical Reactions Analysis
The chemical reactivity of pyridine and pyrimidine derivatives can be influenced by the presence of various substituents and functional groups. For instance, the introduction of a mercapto-1,3,4-oxadiazol-2-yl group has been shown to increase antimicrobial activity . The presence of a pyrrolidin-1-yl group in nucleotide analogues indicates potential for interaction with biological systems . These findings suggest that "2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone" may also exhibit unique chemical reactivity and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine and pyrimidine derivatives, such as solubility, melting point, and stability, are important for their practical applications. The stability of a di-hemiketal derivative of a pyridine compound was found to be low, as it reverted to the diketone form . The antimicrobial activity of synthesized compounds is often quantified using minimum inhibitory concentration (MIC) values, as seen with some pyridine derivatives . These properties would need to be characterized for "2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone" to understand its potential applications.
Scientific Research Applications
Synthesis and Chemical Reactions
- Stereospecific Synthesis of Pyrrolidines: Enantiomerically pure pyrrolidines were obtained via 1,3-dipolar cycloaddition of stabilized azomethine ylides and sugar-derived enones. The process showcases the versatility of pyrrolidine structures in stereocontrolled synthesis, demonstrating the molecule's importance in creating compounds with specific chiral configurations (Oliveira Udry et al., 2014).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition Efficiency: Schiff bases, including 2-((pyridin-2-ylimino)methyl)phenol and related compounds, have been evaluated for their corrosion inhibition efficiency on carbon steel in 1 M HCl. This study underscores the potential of pyridinyl compounds in protecting metals against corrosion, highlighting the relevance of such molecules in materials science (Hegazy et al., 2012).
Catalysis and Polymerization
- Magnesium and Zinc Complexes: The study involving magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands illustrates the molecule's utility in the immortal ring-opening polymerization (ROP) of ε-caprolactone and l-lactide. Such complexes demonstrate the molecule's role in enhancing catalytic activity, particularly with magnesium-based complexes showing higher activity (Wang et al., 2012).
Pharmaceutical and Biological Studies
- Antimicrobial Activity: 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone has shown significant antimicrobial activity. This finding indicates the compound's potential in contributing to new antimicrobial agents, showcasing the importance of pyridinyl and pyrimidinyl structures in pharmaceutical research (Salimon et al., 2011).
Polymer Science
- Polyimide Synthesis: A study on the synthesis and characterization of novel polyimides derived from a pyridine-bridged aromatic dianhydride and various diamines highlights the molecule's application in creating materials with good thermal stability and mechanical properties. This research underlines the molecule's significance in developing advanced polymeric materials for industrial applications (Wang et al., 2006).
properties
IUPAC Name |
2-pyridin-3-yl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(8-12-2-1-5-16-9-12)19-7-4-13(10-19)21-14-3-6-17-11-18-14/h1-3,5-6,9,11,13H,4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYGEPDNOUOEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxyethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501558.png)
![3-methyl-N-(4-methylbenzyl)-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2501559.png)
![4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2501561.png)
![3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B2501562.png)




![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2501571.png)
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2501572.png)
![8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501573.png)
![3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2501576.png)
![6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine](/img/structure/B2501579.png)
![1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one](/img/structure/B2501581.png)